molecular formula C13H13NO3 B3430062 Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate CAS No. 79607-24-2

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Cat. No. B3430062
CAS RN: 79607-24-2
M. Wt: 231.25 g/mol
InChI Key: WRHXUGRUTJJRQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate involves several steps. One method involves the use of sodium hydroxide . The resulting sodium enolate regioselectively attacks the more electrophilic ester carbonyl of the isatoic anhydride forming a tetrahedral intermediate. Subsequent collapse of the sp3-hybridized carbon to the ketone with concomitant expulsion of carbon dioxide and enolization affords the ketone .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is represented by the formula C13H13NO3 . The InChI key for this compound is WRHXUGRUTJJRQQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate are complex and involve several steps. The sodium enolate formed in the reaction regioselectively attacks the more electrophilic ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a solid at room temperature . It has a molecular weight of 231.25 g/mol .

Safety And Hazards

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is classified as a warning substance according to the GHS07 pictogram . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHXUGRUTJJRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203922
Record name Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

CAS RN

79607-24-2, 85418-82-2
Record name Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79607-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-HYDROXY-6-METHYL-3-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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